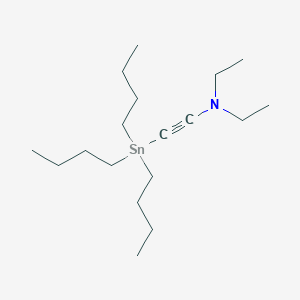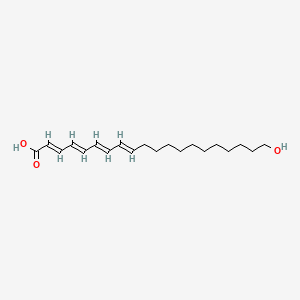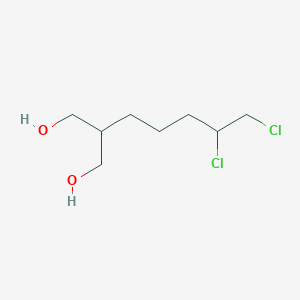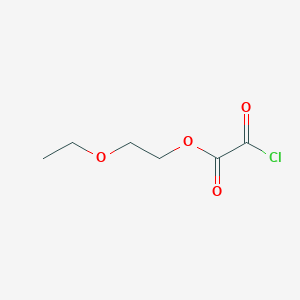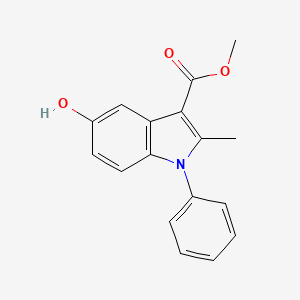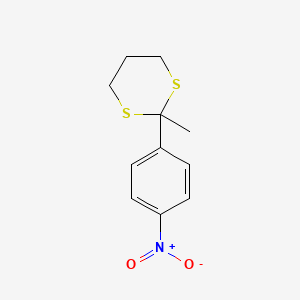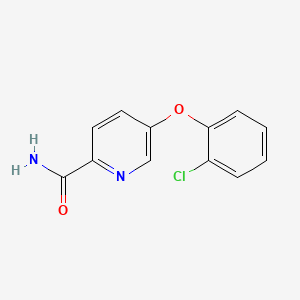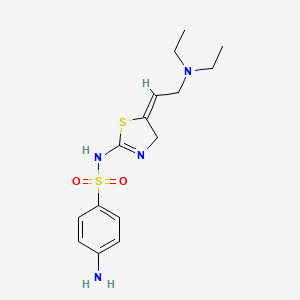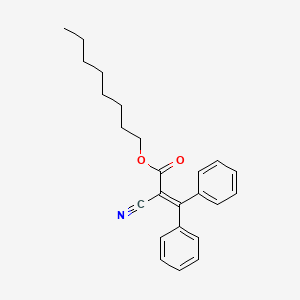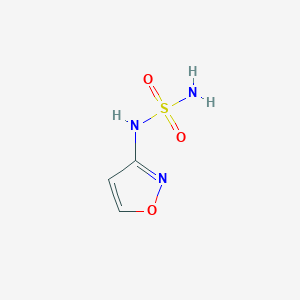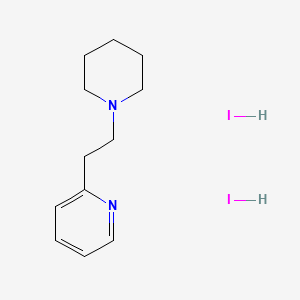
2-(2-Piperidinoethyl)pyridine dihydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Piperidinoethyl)pyridine dihydriodide is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethyl)pyridine dihydriodide typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The reaction conditions are generally mild, making it a practical approach for synthesizing piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using rhodium or other metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Piperidinoethyl)pyridine dihydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Piperidinoethyl)pyridine dihydriodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Piperidinoethyl)pyridine dihydriodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine derivatives, such as:
2-Pyridone: A key heterocycle with various applications in biology and industry.
1,2-Dihydropyridines: Precursors for the synthesis of important alkaloids and pharmaceuticals.
Uniqueness
2-(2-Piperidinoethyl)pyridine dihydriodide is unique due to its specific structure, which combines the properties of both pyridine and piperidine. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73840-35-4 |
|---|---|
Molekularformel |
C12H20I2N2 |
Molekulargewicht |
446.11 g/mol |
IUPAC-Name |
2-(2-piperidin-1-ylethyl)pyridine;dihydroiodide |
InChI |
InChI=1S/C12H18N2.2HI/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h2-3,6,8H,1,4-5,7,9-11H2;2*1H |
InChI-Schlüssel |
LLHHKBKRVWVAIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC2=CC=CC=N2.I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


